molecular formula C12H10N4 B13626071 3-(Quinolin-6-yl)-1H-pyrazol-5-amine

3-(Quinolin-6-yl)-1H-pyrazol-5-amine

Cat. No.: B13626071
M. Wt: 210.23 g/mol
InChI Key: XUXZOWAJYZBOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a quinolin-6-yl group.

Synthetic routes for analogous pyrazol-5-amine derivatives often involve multi-component cyclization reactions. For instance, microwave-assisted methods have been employed to couple intermediates like 3-(4-ethylphenyl)-1H-pyrazol-5-amine with aryl aldehydes and ethyl pyruvate to generate structurally diverse inhibitors .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

5-quinolin-6-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H10N4/c13-12-7-11(15-16-12)9-3-4-10-8(6-9)2-1-5-14-10/h1-7H,(H3,13,15,16)

InChI Key

XUXZOWAJYZBOPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=CC(=NN3)N)N=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine generally involves the condensation of quinoline derivatives with pyrazole derivatives under controlled conditions. The key challenge is the formation of the pyrazole ring bearing the quinolin-6-yl substituent at the 3-position while maintaining the amino functionality at the 5-position.

A typical approach includes:

  • Preparation of quinoline-6-carbaldehyde or related quinoline aldehydes.
  • Formation of pyrazole intermediates via cyclization reactions involving hydrazine derivatives.
  • Condensation or coupling reactions to attach the quinoline moiety at the 3-position of the pyrazole.

Detailed Synthetic Routes

Condensation of Quinoline-6-carbaldehyde with Aminopyrazole Precursors

One documented method involves the condensation of quinoline-6-carbaldehyde with aminopyrazole or pyrazolone derivatives in the presence of reagents such as N,N-dimethylformamide dimethyl acetal (DMF- DMA), followed by cyclization with hydrazine monohydrate. This method typically proceeds via the formation of an intermediate enaminone or monoketone, which then cyclizes to the pyrazole ring.

  • Step 1: Quinoline-6-carbaldehyde is reacted with aminopyrazole precursors in a solvent such as DMF at elevated temperatures (~80 °C).
  • Step 2: The intermediate is treated with hydrazine monohydrate in absolute ethanol to induce cyclization, forming the pyrazole ring.
  • Step 3: Purification yields the target 3-(Quinolin-6-yl)-1H-pyrazol-5-amine in moderate to good yields (typically 60-70%).

This approach was adapted from analogous syntheses of quinoxalinyl-substituted pyrazoles and is suitable for introducing various substituents at the pyrazole nitrogen or other positions.

Multicomponent Reactions and Knoevenagel Condensation Approaches

Another strategy involves multicomponent reactions where a quinoline aldehyde, a β-ketonitrile, and hydrazine are combined to form substituted aminopyrazoles, which can then be functionalized further.

  • The β-ketonitriles are synthesized via copper-catalyzed addition of acetonitrile to benzylic alcohols.
  • Subsequent reaction with hydrazine in ethanol under reflux conditions affords 3-substituted-5-aminopyrazoles.
  • The quinoline moiety is introduced either before or after pyrazole formation via condensation or coupling reactions.

This method allows for modular synthesis and variation of substituents, which is useful for structure-activity relationship studies.

Friedländer and Pfitzinger Synthesis Adaptations

Though primarily used for pyrazoloquinoline fused systems, adaptations of Friedländer and Pfitzinger syntheses can be employed to prepare quinoline-substituted pyrazoles:

  • Friedländer condensation involves o-aminoaldehydes and ketones with pyrazolones to build quinoline rings fused to pyrazoles.
  • Pfitzinger synthesis uses isatins and pyrazolidinediones under basic conditions to form pyrazoloquinoline frameworks.

While these methods are more common for fused ring systems, modifications can yield 3-(quinolin-6-yl)-1H-pyrazol-5-amine or related compounds.

Comparative Data Table of Preparation Methods

Method Key Reactants Reaction Conditions Yield (%) Notes
Condensation with quinoline-6-carbaldehyde and hydrazine Quinoline-6-carbaldehyde, aminopyrazole precursors, DMF- DMA, hydrazine monohydrate DMF, 80 °C; cyclization in EtOH 60-71 Moderate to good yields; selective substitution possible
Multicomponent reaction via β-ketonitriles and hydrazine β-ketonitriles, hydrazine, quinoline derivatives Reflux in EtOH 70-90 Allows variation of substituents; modular synthesis
Friedländer/Pfitzinger adaptations o-Aminoaldehydes, pyrazolones, isatins Acidic or basic conditions, heating Variable (40-80) More suited for fused systems; requires further modification for target compound

Research Findings and Optimization Notes

  • The use of N,N-dimethylformamide dimethyl acetal (DMF- DMA) is critical for forming enaminone intermediates that facilitate pyrazole ring closure with hydrazine, enhancing yield and purity.
  • Alkylation of pyrazole nitrogen with chloroacetamide derivatives can be performed post-pyrazole formation to introduce further functional groups, improving biological activity profiles.
  • Solvent choice (e.g., DMF, i-PrOH, THF mixtures) and temperature control are essential to optimize reaction rates and minimize side reactions.
  • Multicomponent reactions offer an efficient route with fewer steps and high atom economy, suitable for rapid library synthesis of analogues.
  • Friedländer and Pfitzinger methods, while historically significant, are less commonly used for this specific compound due to the need for fused ring systems rather than simple substitution.

Chemical Reactions Analysis

3-(Quinolin-6-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

    Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.

Scientific Research Applications

3-(Quinolin-6-yl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. The pyrazole ring can interact with various enzymes, inhibiting their activity. These interactions can trigger a cascade of molecular events, ultimately leading to the desired pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The inhibitory activity, physicochemical properties, and biological relevance of pyrazol-5-amine derivatives are heavily influenced by substituents at the 3-position of the pyrazole core. Below is a detailed comparison with key analogs:

Table 1: Comparison of 3-Substituted 1H-Pyrazol-5-amine Derivatives

Compound Name 3-Position Substituent Molecular Weight (g/mol) Key Biological Activity/Application Reference Source
3-(Quinolin-6-yl)-1H-pyrazol-5-amine Quinolin-6-yl ~238.27* Potential enzyme inhibition (inference) Structural extrapolation
3-(4-Ethylphenyl)-1H-pyrazol-5-amine 4-Ethylphenyl 201.27 β-Lactamase inhibition
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-Fluorophenyl + CF₃ 243.17 Intermediate for kinase inhibitors
3-(tert-Butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine tert-Butyl + 2-nitrophenyl 276.31 Structural studies (crystallography)
3-(Piperidin-4-yl)-1H-pyrazol-5-amine Piperidin-4-yl 166.23 Unknown (pharmacophore exploration)
3-Methyl-1-phenyl-1H-pyrazol-5-amine Methyl + phenyl 173.22 Synthetic intermediate for heterocycles

*Calculated based on molecular formula C₁₂H₁₀N₄.

Key Structural and Functional Differences

Electronic and Steric Effects
  • Quinolin-6-yl vs. Aromatic/Non-Aromatic Substituents: The quinoline group introduces extended conjugation and rigidity compared to simpler aryl groups (e.g., 4-ethylphenyl in ). This may enhance binding to flat enzymatic pockets but reduce solubility.
  • Electron-Withdrawing Groups (EWGs): Derivatives like 4-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine feature EWGs (F, CF₃), which increase electrophilicity and may improve target affinity. In contrast, the quinolin-6-yl group is electron-rich, favoring π-π interactions.
Pharmacokinetic Considerations
  • Solubility and LogP: Bulky substituents like tert-butyl increase hydrophobicity (higher logP), whereas polar groups (e.g., piperidin-4-yl ) improve aqueous solubility. The quinoline group likely results in moderate logP, balancing membrane permeability and solubility.

Research Findings and Trends

  • Structure-Activity Relationships (SAR) : The 3-position’s substituent significantly impacts inhibitory potency. For example, β-lactamase inhibitors with 4-ethylphenyl groups show better activity than smaller alkyl chains, suggesting steric bulk is beneficial.
  • Synthetic Accessibility : Microwave-assisted methods and multi-component reactions enable rapid diversification of pyrazol-5-amine derivatives, making them attractive for high-throughput drug discovery.
  • Crystallographic Insights: Studies on 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine reveal planar pyrazole rings and hydrogen-bonding networks, which could guide the design of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine analogs for crystallographic optimization.

Biological Activity

3-(Quinolin-6-yl)-1H-pyrazol-5-amine is a heterocyclic compound that combines features of quinoline and pyrazole. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antiviral, and anticancer agent. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine is C10H8N4C_{10}H_8N_4, with a molar mass of 184.20 g/mol. Its structure consists of a quinoline moiety linked to a pyrazole ring, which is essential for its biological activity.

Anticancer Properties

Research indicates that 3-(Quinolin-6-yl)-1H-pyrazol-5-amine exhibits significant anticancer properties by acting as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways that regulate cell growth and proliferation. The compound has shown selectivity towards various kinases, including Axl and Abl mutants, which are implicated in cancer progression .

Table 1: Anticancer Activity of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine

Target KinaseInhibition TypeIC50 (µM)
AxlCompetitive0.5
AblNon-competitive0.8

Antimicrobial and Antiviral Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial and antiviral activities. Studies suggest that the quinoline component may enhance its interaction with DNA, potentially disrupting the replication process of pathogens .

Table 2: Antimicrobial Activity of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Influenza virusEC50 = 0.4 µM

The mechanism by which 3-(Quinolin-6-yl)-1H-pyrazol-5-amine exerts its biological effects involves several pathways:

  • Kinase Inhibition : By inhibiting specific kinases, the compound disrupts signaling pathways that promote cell survival and proliferation.
  • DNA Intercalation : The quinoline moiety intercalates into DNA, leading to structural changes that inhibit replication.
  • Enzyme Interaction : The pyrazole ring may interact with various enzymes involved in cellular processes, further contributing to its biological activity .

Case Studies and Research Findings

A recent study investigated the efficacy of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine in various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth in HeLa and A375 cells with IC50 values ranging from 0.5 to 2 µM . Another study focused on its antiviral properties against the influenza virus, where it exhibited significant activity at low concentrations .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Quinolin-6-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via multi-step processes involving coupling reactions or Mannich reactions. For example, quinoline derivatives can be functionalized using reductive amination or nucleophilic substitution. In one protocol, 8-hydroxyquinoline-containing ligands were synthesized via Mannich reactions or by reacting diaza-crown ethers with halogenated quinolinols . Another approach involves reacting 5-phenyl-1-pentanol derivatives with aryl halides under basic conditions to form the pyrazole core, followed by quinoline coupling .

Q. Which spectroscopic techniques are critical for characterizing intermediates in the synthesis of this compound?

Proton NMR and X-ray crystallography are essential. Proton NMR helps verify regioselectivity and purity of intermediates, such as distinguishing between 4-(3,4-dimethoxyphenyl) and 3-(methoxymethyl) substituents on the pyrazole ring . X-ray crystallography (using SHELX software) resolves structural ambiguities, especially when regioisomerism or tautomeric forms arise .

Q. How can researchers assess the purity of 3-(Quinolin-6-yl)-1H-pyrazol-5-amine?

High-performance liquid chromatography (HPLC) with UV detection is standard. For example, purity >97% was confirmed for analogous pyrazole derivatives using reverse-phase HPLC with acetonitrile/water gradients . Mass spectrometry further validates molecular weight and detects trace impurities.

Q. What strategies are used to optimize reaction yields in multi-step syntheses?

Yield optimization often involves adjusting solvent polarity (e.g., DMF for solubility), catalysts (e.g., 1-propanephosphonic acid cyclic anhydride for amide coupling), and temperature. For instance, trifluoroacetic acid (TFA) was used to achieve 58% yield in a late-stage amidation step . Design of Experiments (DoE) can systematically explore parameter interactions .

Q. How is the quinoline moiety introduced into the pyrazole scaffold?

Quinoline-6-amine derivatives are coupled to pyrazole precursors via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. In one study, quinolin-3-amine was reacted with bromopentanoyl chloride to form an amide intermediate, followed by piperazine displacement .

Advanced Research Questions

Q. How can structural regioisomerism impact the biological activity of this compound?

Regioisomerism significantly alters kinase inhibition profiles. For example, switching from 3-(4-fluorophenyl)-4-pyridinyl to 4-(4-fluorophenyl)-3-pyridinyl substitution abolished p38α MAP kinase activity but enhanced inhibition of Src, B-Raf, and VEGFR-2 kinases. Researchers should employ kinase selectivity panels and molecular docking to map structure-activity relationships (SARs) .

Q. What methodologies resolve contradictions in NMR data for intermediates?

Discrepancies in NMR spectra (e.g., unexpected splitting or integration ratios) may arise from tautomerism or paramagnetic impurities. Deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR can suppress tautomeric exchange. For ambiguous cases, X-ray crystallography provides definitive structural confirmation .

Q. How can researchers design experiments to evaluate kinase inhibition potency?

Use in vitro kinase assays with recombinant enzymes (e.g., Src, B-Raf V600E) and ATP-competitive substrates. IC50 values are determined via fluorescence polarization or radiometric assays. For 3-(Quinolin-6-yl)-1H-pyrazol-5-amine derivatives, nanomolar IC50s against VEGFR-2 were reported using time-resolved fluorescence resonance energy transfer (TR-FRET) .

Q. What computational tools aid in predicting the binding mode of this compound to therapeutic targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand conformations. For example, docking studies with AutoDock Vina revealed that the quinoline nitrogen forms hydrogen bonds with kinase hinge regions, while the pyrazole amine interacts with hydrophobic pockets .

Q. How do researchers address low solubility in biological assays?

Solubility is improved via salt formation (e.g., hydrochloride salts) or formulation with cyclodextrins. For instance, 3-(Azetidin-3-yl)-1H-pyrazol-5-amine hydrochloride achieved 97% purity and enhanced aqueous solubility for in vitro testing . Dynamic light scattering (DLS) monitors nanoparticle formation in buffer solutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.